

The Versatile Scaffold: 3,5-Bis(trifluoromethyl)benzenesulfonamide in Modern Drug Discovery

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Compound of Interest

Compound Name: 3,5-Bis(trifluoromethyl)benzenesulfonamide

Cat. No.: B1304892

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The **3,5-bis(trifluoromethyl)benzenesulfonamide** core is a privileged scaffold in medicinal chemistry, lending potent and selective biological activity to a variety of drug candidates. Its unique electronic properties, conferred by the two strongly electron-withdrawing trifluoromethyl groups, enhance binding affinities and metabolic stability, making it a valuable building block for the development of novel therapeutics targeting a range of diseases, from cancer to neurodegenerative disorders.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the **3,5-bis(trifluoromethyl)benzenesulfonamide** moiety in their discovery programs.

Application Notes

The **3,5-bis(trifluoromethyl)benzenesulfonamide** scaffold has been successfully incorporated into a variety of small molecules with diverse biological activities. The trifluoromethyl groups are known to increase lipophilicity and metabolic stability, properties that are highly desirable in drug candidates.

Anticancer Activity: Targeting Pancreatic Cancer

A significant application of this building block is in the development of inhibitors of the S100A2-p53 protein-protein interaction, a validated drug target in pancreatic cancer.[1][2][3]

Overexpression of S100A2 in pancreatic cancer leads to the inhibition of the tumor suppressor p53, promoting cancer cell proliferation.[4]

A lead compound, N-(6-((4-bromobenzyl)amino)hexyl)-**3,5-bis(trifluoromethyl)benzenesulfonamide**, has been identified through virtual screening and shown to inhibit the growth of the MiaPaCa-2 pancreatic cancer cell line with a GI₅₀ value of 2.97 μ M.[1][2] Structure-activity relationship (SAR) studies have demonstrated that modifications to the linker and terminal aromatic moiety can further enhance potency against a panel of pancreatic and other cancer cell lines.[1]

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Quantitative Data for Anticancer Activity

The following table summarizes the growth inhibitory (GI₅₀) values of the lead compound and several of its analogs against various cancer cell lines.

Compound ID	Linker Length	Terminal Aromatic Moiety	MiaPaCa-2 GI ₅₀ (μ M)[1]	BxPC-3 GI ₅₀ (μ M)[2]
Lead Compound	Hexyl	4-Bromobenzyl	2.97	-
Analog 1	Propyl	4-Chlorobenzyl	< 6	1.2 - 3.4
Analog 2	Propyl	Dihydrobenzo[b] [1][4]dioxine	< 6	1.7 - 3.4
Analog 3	Propyl	3-Chlorobenzyl	-	1.4 - 18
Analog 4	Propyl	2-Chlorobenzyl	-	1.4 - 18

Experimental Protocols

Representative Synthesis of N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide

This protocol is a representative procedure based on general methods for the synthesis of N-substituted benzenesulfonamides.

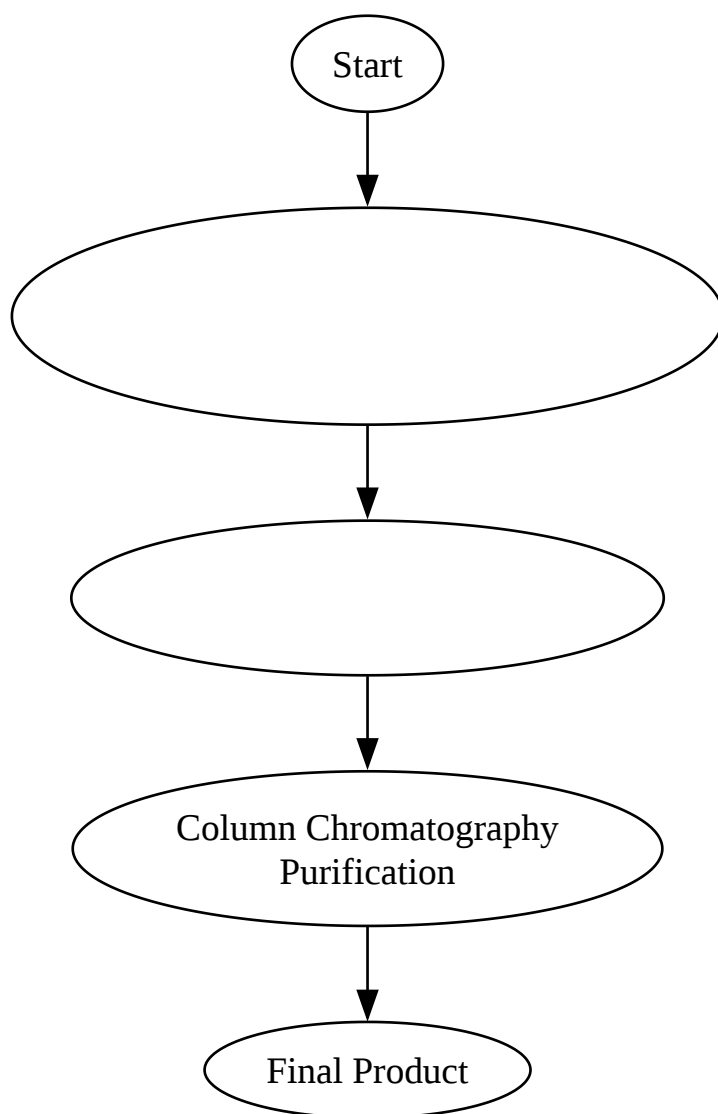
Step 1: Synthesis of N-(6-aminohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide

- To a solution of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add a solution of 1,6-diaminohexane (1.2 eq) and triethylamine (1.5 eq) in DCM dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 16 hours.
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford N-(6-aminohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide.

Step 2: Synthesis of N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide

- To a solution of N-(6-aminohexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide (1.0 eq) and 4-bromobenzaldehyde (1.1 eq) in methanol, add a catalytic amount of acetic acid.
- Stir the mixture at room temperature for 2 hours to form the imine intermediate.
- Add sodium borohydride (1.5 eq) portion-wise at 0 °C.
- Stir the reaction at room temperature for 12 hours.
- Quench the reaction with water and extract with ethyl acetate.

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the residue by column chromatography to yield the final product.



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Pancreatic Cancer Cell Growth Inhibition Assay (MTS Assay)

This protocol is adapted from standard procedures for assessing cell viability.[5]

- **Cell Seeding:** Seed pancreatic cancer cells (e.g., MiaPaCa-2) in a 96-well plate at a density of 5,000 cells per well in 100 μ L of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and add 100 μ L of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
- **Incubation:** Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- **MTS Reagent Addition:** Add 20 μ L of MTS reagent to each well and incubate for 1-4 hours at 37°C.
- **Data Acquisition:** Measure the absorbance at 490 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value by fitting the data to a dose-response curve.

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Conclusion

The **3,5-bis(trifluoromethyl)benzenesulfonamide** scaffold represents a powerful tool in the arsenal of medicinal chemists. Its demonstrated success in yielding potent and selective inhibitors for challenging targets like protein-protein interactions underscores its importance in modern drug discovery. The provided data and protocols offer a starting point for researchers to explore the potential of this versatile building block in their own therapeutic areas of interest.

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